N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that features both dimethylamino and naphthalene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps. One common method involves the reaction of naphthalene derivatives with dimethylamino compounds under controlled conditions. The reaction conditions often include the use of solvents like ethanol or ethylene glycol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide[][3].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amine derivatives[3][3].
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and photophysical studies.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a photoinitiator in drug delivery systems.
Industry: Utilized in the production of polymers and as a photoinitiator in various industrial processes.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with different functional groups, used as photoinitiators.
2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone: Another compound with dimethylamino groups, used in polymer chemistry
Uniqueness
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide is unique due to its combination of dimethylamino and naphthalene groups, which confer distinct photophysical and chemical properties. This uniqueness makes it valuable in specialized applications such as photoinitiation and organic synthesis .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-26(2)21-14-12-19(13-15-21)23(27(3)4)17-25-24(28)16-20-10-7-9-18-8-5-6-11-22(18)20/h5-15,23H,16-17H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKPANHKYGHYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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